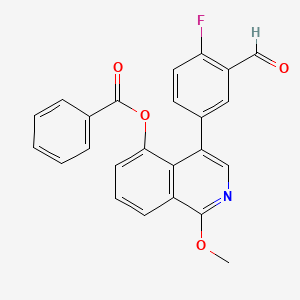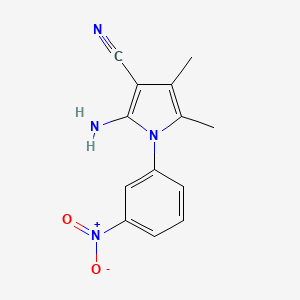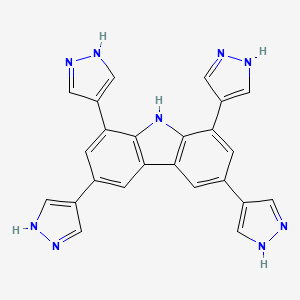
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is a complex organic compound characterized by the presence of four pyrazole groups attached to a central carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole typically involves the following steps:
Formation of Pyrazole Groups: The pyrazole groups are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Attachment to Carbazole Core: The synthesized pyrazole groups are then attached to the carbazole core through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
Aplicaciones Científicas De Investigación
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetra(1H-pyrazol-4-yl)pyrene: Similar structure but with a pyrene core instead of a carbazole core.
1,3,6,8-Tetra(1H-imidazol-4-yl)carbazole: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is unique due to its specific combination of pyrazole groups and a carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H17N9 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
1,3,6,8-tetrakis(1H-pyrazol-4-yl)-9H-carbazole |
InChI |
InChI=1S/C24H17N9/c1-13(15-5-25-26-6-15)3-21-22-4-14(16-7-27-28-8-16)2-20(18-11-31-32-12-18)24(22)33-23(21)19(1)17-9-29-30-10-17/h1-12,33H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Clave InChI |
XOIRHLGNKPRZJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)C4=CNN=C4)C5=CNN=C5)C6=CNN=C6)C7=CNN=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)
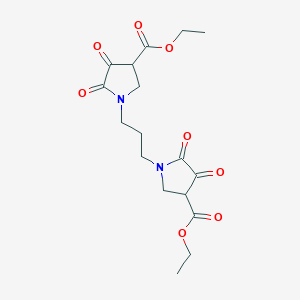
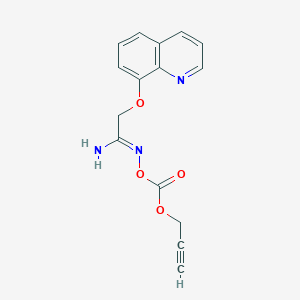
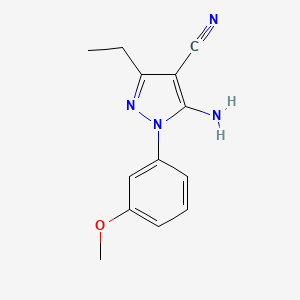
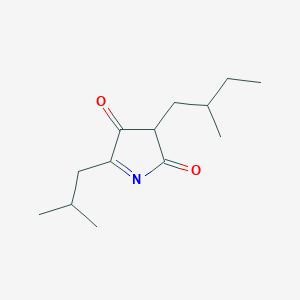
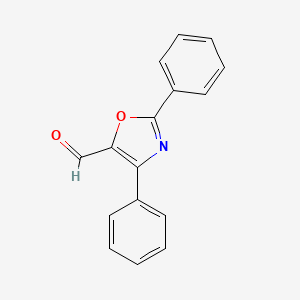

![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
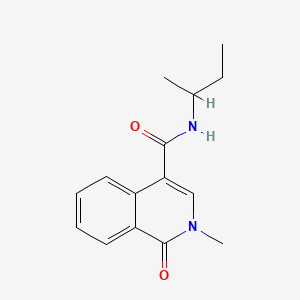

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
